molecular formula C23H22N4O2S B3313752 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946383-86-4

2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B3313752
CAS RN: 946383-86-4
M. Wt: 418.5 g/mol
InChI Key: CCEXXLVVHZJSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has been extensively studied for its potential therapeutic applications in various fields of science, including medicine, pharmacology, and neuroscience. In medicine, 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has been studied for its potential use in treating neurological disorders such as Parkinson's disease. In pharmacology, 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has been studied for its potential use as a drug target for various diseases. In neuroscience, 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has been studied for its potential use in understanding the mechanisms of action of various neurotransmitters.

Mechanism of Action

The mechanism of action of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is not fully understood, but it is believed to act as a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. This destruction of neurons leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is metabolized in the brain to form MPP+, which is the active neurotoxin that causes the destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one are well documented. 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels is responsible for the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurotoxicity of the compound.

Advantages and Limitations for Lab Experiments

2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has several advantages and limitations for lab experiments. One advantage is that it selectively destroys dopaminergic neurons in the brain, which makes it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that it can be metabolized in the brain to form MPP+, which is the active neurotoxin that causes the destruction of dopaminergic neurons. This allows for the study of the effects of MPP+ on neuronal function. However, one limitation is that 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a potent neurotoxin that can cause irreversible damage to the brain. This makes it difficult to study the long-term effects of the compound on neuronal function.

Future Directions

There are several future directions for the study of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one. One direction is to further elucidate the mechanism of action of the compound. This may lead to the development of new therapies for Parkinson's disease and other neurological disorders. Another direction is to study the effects of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one on other neurotransmitter systems in the brain. This may lead to a better understanding of the role of neurotransmitters in various physiological and pathological processes. Additionally, the development of new and improved synthesis methods for 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one may lead to the production of more potent and selective compounds for use in scientific research.

properties

IUPAC Name

2-morpholin-4-yl-7-phenyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-22-20-21(30-23(24-20)26-13-15-29-16-14-26)19(18-9-5-2-6-10-18)25-27(22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEXXLVVHZJSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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